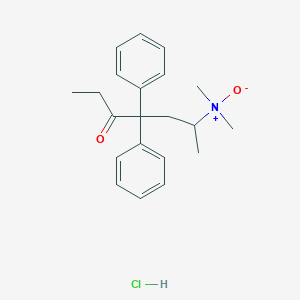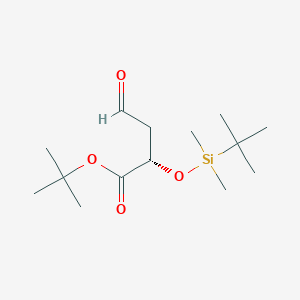
1,2-Dihydrotriamcinolone Acetonide 21-Formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrotriamcinolone Acetonide 21-Formate is a synthetic corticosteroid derivative. It is structurally related to triamcinolone acetonide, a widely used anti-inflammatory and immunosuppressive agent. This compound is characterized by its potent glucocorticoid activity, making it valuable in various therapeutic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrotriamcinolone Acetonide 21-Formate typically involves the esterification of triamcinolone acetonide with formic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydrotriamcinolone Acetonide 21-Formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its activity.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrotriamcinolone Acetonide 21-Formate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: Employed in studies investigating the mechanisms of glucocorticoid action and receptor binding.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, particularly in the development of topical and injectable corticosteroid preparations.
Wirkmechanismus
1,2-Dihydrotriamcinolone Acetonide 21-Formate exerts its effects by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the expression of specific genes. The resulting changes in gene expression lead to the suppression of inflammatory responses and the modulation of immune function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triamcinolone Acetonide: A closely related compound with similar anti-inflammatory and immunosuppressive properties.
Triamcinolone Hexacetonide: Another derivative with enhanced duration of action and potency.
Dexamethasone: A potent glucocorticoid with a different structural backbone but similar pharmacological effects.
Uniqueness
1,2-Dihydrotriamcinolone Acetonide 21-Formate is unique due to its specific esterification at the 21-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other triamcinolone derivatives. This modification can influence its solubility, stability, and receptor binding affinity, making it a valuable compound for specialized applications.
Eigenschaften
Molekularformel |
C25H33FO7 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C25H33FO7/c1-21(2)32-20-10-17-16-6-5-14-9-15(28)7-8-22(14,3)24(16,26)18(29)11-23(17,4)25(20,33-21)19(30)12-31-13-27/h9,13,16-18,20,29H,5-8,10-12H2,1-4H3/t16-,17-,18-,20+,22-,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
IBDSRZPDPUIREE-CKRYEYFDSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COC=O)C)O)F |
Kanonische SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COC=O)C)O)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


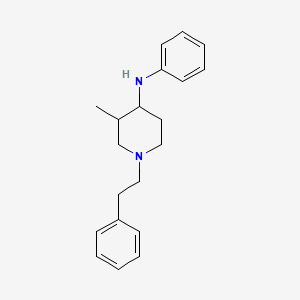
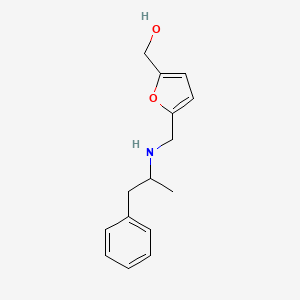
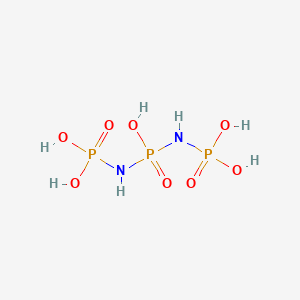
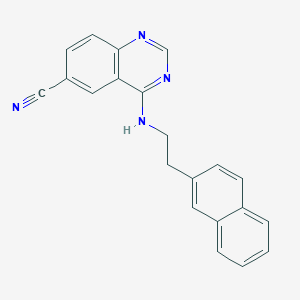


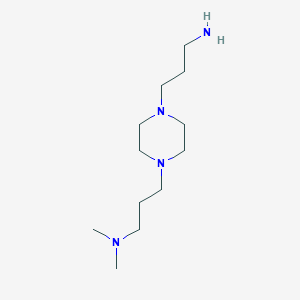


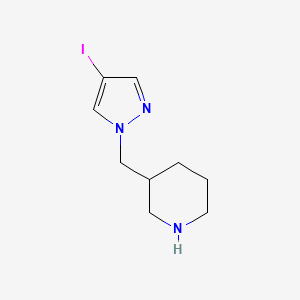
![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)

